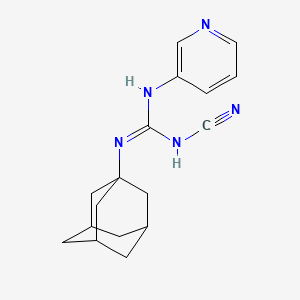
Guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)- is a complex organic compound that features a guanidine group, an adamantyl moiety, a cyano group, and a pyridyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)- typically involves the guanylation of amines with cyanamides. One efficient method involves the use of scandium (III) triflate as a catalyst under mild conditions in water . Another approach utilizes lanthanide amides as catalysts, which are compatible with a wide range of solvents and substrates . Additionally, the use of ytterbium triflate for the addition of amines to carbodiimides under solvent-free conditions has been reported .
Industrial Production Methods
Industrial production of this compound may involve large-scale guanylation reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The choice of catalysts and solvents can significantly impact the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the guanidine and pyridyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine-substituted products.
Aplicaciones Científicas De Investigación
Guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)- involves its interaction with molecular targets through its guanidine and pyridyl groups. These interactions can modulate biological pathways and processes, making the compound useful in medicinal chemistry and drug development .
Comparación Con Compuestos Similares
Similar Compounds
Guanidine derivatives: Compounds with similar guanidine groups but different substituents.
Adamantane derivatives: Compounds featuring the adamantyl moiety with various functional groups.
Pyridyl derivatives: Compounds containing the pyridyl group with different substituents.
Uniqueness
Guanidine, 1-adamantyl-2-cyano-3-(3-pyridyl)- is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and application development .
Propiedades
Número CAS |
67026-37-3 |
|---|---|
Fórmula molecular |
C17H21N5 |
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
2-(1-adamantyl)-1-cyano-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C17H21N5/c18-11-20-16(21-15-2-1-3-19-10-15)22-17-7-12-4-13(8-17)6-14(5-12)9-17/h1-3,10,12-14H,4-9H2,(H2,20,21,22) |
Clave InChI |
DEVSHLQEUXZEJI-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)N=C(NC#N)NC4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


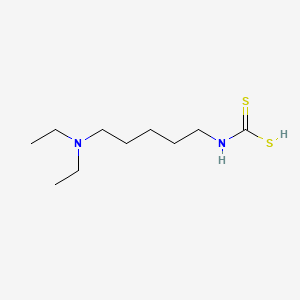
![barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14463610.png)
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-](/img/structure/B14463611.png)
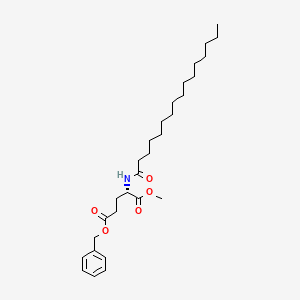
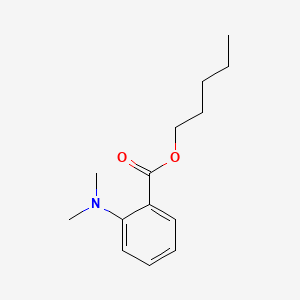
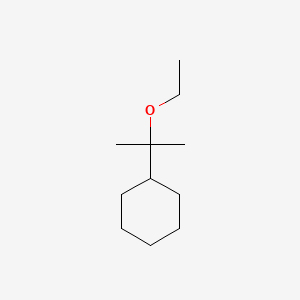
methanone](/img/structure/B14463638.png)
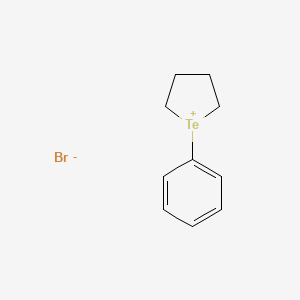
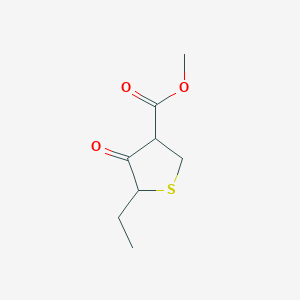

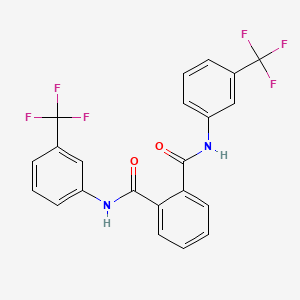

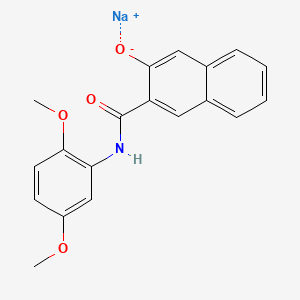
![N-[(Benzyloxy)methyl]-N-butylbutan-1-amine](/img/structure/B14463673.png)
